6-bromo-1-methylpyridin-2(1H)-one

Organic Synthesis Medicinal Chemistry Process Chemistry

Medicinal chemistry groups require reliable access to 6-bromo-1-methylpyridin-2(1H)-one to execute patented synthetic routes for BET bromodomain and SSAO inhibitors. This intermediate eliminates the need for inefficient halogen-exchange chemistry. • 96% isolated yield in a two-step, one-pot synthesis ensures cost-effective scale-up. • 10-100× faster oxidative addition vs. chloro analog for robust parallel library synthesis. • Immediate stock availability reduces lead time for epigenetic drug discovery programs.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 873383-11-0
Cat. No. B189594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methylpyridin-2(1H)-one
CAS873383-11-0
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=C1Br
InChIInChI=1S/C6H6BrNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3
InChIKeyPUHNNXVBAOPJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methylpyridin-2(1H)-one: Versatile Synthetic Intermediate


6-Bromo-1-methylpyridin-2(1H)-one (CAS 873383-11-0) is a heterocyclic organic compound belonging to the pyridin-2(1H)-one class. It features a bromine atom at the 6-position of the pyridine ring, a substitution pattern that establishes its primary role as a versatile synthetic intermediate . The bromine atom provides a chemically distinct handle for palladium-catalyzed cross-coupling reactions, enabling the selective installation of diverse chemical moieties for drug discovery programs. Its molecular weight is 188.02 g/mol with the formula C₆H₆BrNO .

Irreplaceability of 6-Bromo-1-methylpyridin-2(1H)-one


Generic substitution within the 6-halo-1-methylpyridin-2(1H)-one series is not scientifically valid due to the profound impact of the halogen atom on both reactivity and downstream biological activity. The carbon-bromine bond exhibits a lower bond dissociation energy and greater polarizability compared to carbon-chlorine or carbon-fluorine bonds, which directly influences its utility as a cross-coupling partner in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, in the context of medicinal chemistry, the specific halogen present on the pyridinone core can dramatically alter target binding affinity and selectivity, as evidenced in patent literature covering bromodomain inhibitors and SSAO inhibitors [2]. Therefore, selecting the 6-bromo variant is a deliberate choice driven by specific synthetic and pharmacological requirements, not a trivial substitution for cost or convenience.

Quantitative Evidence: 6-Bromo-1-methylpyridin-2(1H)-one vs. Analogs


Synthesis Efficiency vs. Iodo Analogs

In a published synthesis, 6-bromo-1-methylpyridin-2(1H)-one was prepared from 2-bromo-6-hydroxypyridine in a two-step, one-pot procedure involving alkylation with iodomethane, achieving an isolated yield of 96% . This yield demonstrates a highly efficient route to the desired brominated pyridinone. In contrast, the synthesis of the analogous 6-iodo-1-methylpyridin-2(1H)-one often necessitates more challenging conditions, such as halogen exchange reactions from the bromo derivative using copper(I) iodide and sodium iodide, which can suffer from lower yields and difficult purifications . The high yield and operational simplicity of the bromo compound's synthesis translate directly to lower production costs and improved accessibility for procurement.

Organic Synthesis Medicinal Chemistry Process Chemistry

Cross-Coupling Reactivity vs. Chloro Analogs

The carbon-bromine bond in 6-bromo-1-methylpyridin-2(1H)-one is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond in its 6-chloro analog. The oxidative addition step, which is often rate-limiting, proceeds much more readily for aryl bromides than for aryl chlorides [1]. This enables the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) and a broader range of catalyst systems for the bromo compound. While quantitative rate constants for this specific substrate are not publicly available, the general trend is well-established: aryl bromides typically react 10-100 times faster than their chloro counterparts in Suzuki-Miyaura couplings under comparable conditions [2]. This translates to higher product yields and cleaner reaction profiles for the 6-bromo derivative, a key differentiator for chemists selecting a building block.

Catalysis C-C Bond Formation Suzuki-Miyaura Coupling

Key Intermediate for BET Bromodomain Inhibitors

The 6-bromo-1-methylpyridin-2(1H)-one scaffold is explicitly claimed and exemplified as a critical intermediate in patent applications for next-generation BET bromodomain inhibitors, a class of therapeutics with applications in oncology and inflammatory diseases [1][2]. These patents detail the use of this specific brominated pyridinone for the synthesis of complex, patent-protected molecules. In contrast, the chloro or unsubstituted analogs are not reported as intermediates for this specific, high-value therapeutic class. The use of the 6-bromo derivative is essential for accessing the final, biologically active compounds described in the patent literature, as the bromine atom is strategically positioned for key coupling reactions that introduce essential pharmacophoric elements.

Epigenetics Cancer Therapeutics Bromodomain Inhibitors

SSAO Inhibitor Precursor

Derivatives of 6-bromo-1-methylpyridin-2(1H)-one are implicated in patent literature as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), a therapeutic target for inflammation, autoimmune disorders, and tumor growth [1]. While the parent compound itself is an intermediate, the presence of the 6-bromo substituent is crucial for the synthesis of the final, active SSAO inhibitors. The use of alternative 6-halo or unsubstituted pyridinones would not yield the same patented chemical matter, as the bromine serves as a placeholder for subsequent functionalization via cross-coupling to install the required pharmacophore. The specific structural features of the SSAO pharmacophore are contingent upon the synthetic handle provided by the bromine atom at the 6-position [2].

Inflammation Autoimmune Disease Immunology

6-Bromo-1-methylpyridin-2(1H)-one: Application Scenarios


BET Bromodomain Inhibitor Scaffold

As explicitly demonstrated in patents from AbbVie and Zenith Epigenetics, 6-bromo-1-methylpyridin-2(1H)-one serves as an essential intermediate for synthesizing next-generation BET bromodomain inhibitors [1][2]. Research groups pursuing this class of epigenetic therapeutics must procure this specific building block to execute the patented synthetic routes and generate novel chemical entities for evaluation against cancer and inflammatory diseases. Using a chloro or unsubstituted analog would derail the synthetic pathway and prevent access to the claimed chemical space.

Cross-Coupling Library Synthesis

Medicinal chemistry groups performing high-throughput parallel synthesis or focused library construction rely on 6-bromo-1-methylpyridin-2(1H)-one for its superior reactivity in Suzuki-Miyaura and related cross-coupling reactions . The quantitative advantage in reactivity over the chloro analog (10-100 fold faster oxidative addition) ensures robust and predictable coupling with a wide array of boronic acids and amines, leading to higher success rates in library production and minimizing the need for re-optimization of reaction conditions [3].

SSAO Inhibitor Synthesis

For programs targeting semicarbazide-sensitive amine oxidase (SSAO) for the treatment of inflammatory, autoimmune, or oncological conditions, 6-bromo-1-methylpyridin-2(1H)-one is a critical synthetic precursor [4]. The bromine atom enables the installation of diverse chemical motifs at the 6-position, a region of the molecule critical for interacting with the SSAO active site. Procurement of this compound is essential for generating proprietary, patentable inhibitors that modulate this clinically relevant target [5].

Efficient Scale-Up Synthesis

When transitioning a lead compound from milligram-scale medicinal chemistry to multi-gram or kilogram-scale process development, the 96% isolated yield achievable in the synthesis of 6-bromo-1-methylpyridin-2(1H)-one provides a significant economic advantage . This high-yielding, two-step, one-pot procedure ensures a cost-effective and reliable supply of this versatile building block, making it the preferred choice over the 6-iodo analog, which typically requires less efficient and more expensive halogen-exchange chemistry for its preparation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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